molecular formula C13H17N3O3 B1364461 METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE

METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE

Cat. No.: B1364461
M. Wt: 263.29 g/mol
InChI Key: SCNPBDYCQHWJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE is a complex organic compound with the molecular formula C12H15N3O3 It is characterized by the presence of a piperidine ring, a nitro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE typically involves the reaction of 5-nitro-2-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and ligroine, with the reaction temperature maintained at around 67-70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and methoxy group also contribute to its overall activity by influencing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE is unique due to the presence of both the piperidine ring and the methoxy group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-methoxy-1-(5-nitro-2-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

SCNPBDYCQHWJDD-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.